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Compound of Interest

Compound Name: 1-Chloro-4-methoxyisoquinoline

Cat. No.: B1358401 Get Quote

This technical guide offers a comprehensive overview of the spectroscopic data for 1-Chloro-4-
methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug

development. Due to the limited availability of direct experimental data for this specific

compound in public databases, this document provides a detailed comparative analysis based

on structurally related analogs. The guide outlines predicted spectroscopic values and detailed

experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analysis, crucial for the synthesis and characterization of this and similar

heterocyclic compounds.

Molecular Structure and Properties
Molecular Formula: C₁₀H₈ClNO[1]

Molecular Weight: 193.63 g/mol [1]

IUPAC Name: 1-Chloro-4-methoxyisoquinoline

CAS Number: 3336-60-5[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Chloro-4-
methoxyisoquinoline. These predictions are based on established values for analogous
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compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 - 8.4 d 1H Aromatic H

~7.8 - 8.0 d 1H Aromatic H

~7.5 - 7.7 m 2H Aromatic H

~7.3 - 7.4 s 1H H-3

~4.0 s 3H Methoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 - 165 C-4 (C-O)

~150 - 155 C-1 (C-Cl)

~140 - 145 Quaternary Aromatic C

~135 - 140 Quaternary Aromatic C

~125 - 130 Aromatic CH

~120 - 125 Aromatic CH

~115 - 120 Aromatic CH

~100 - 105 C-3

~55 - 60 Methoxy (-OCH₃)

Table 3: Predicted Mass Spectrometry Data
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m/z Ion Notes

193/195 [M]⁺

Molecular ion peak with a

characteristic 3:1 isotopic

pattern for chlorine.

178/180 [M-CH₃]⁺ Loss of a methyl group.

158 [M-Cl]⁺ Loss of a chlorine atom.

165/167 [M-CO]⁺ Loss of carbon monoxide.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1620 - 1580 Strong C=N Stretch (Isoquinoline ring)

~1550 - 1450 Strong C=C Stretch (Aromatic ring)

~1250 - 1200 Strong Aryl Ether C-O Stretch (asym)

~1050 - 1000 Strong Aryl Ether C-O Stretch (sym)

~800 - 700 Strong C-Cl Stretch

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of 1-Chloro-4-methoxyisoquinoline in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing

tetramethylsilane (TMS) as an internal standard.[2] Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16 or more to achieve a good signal-to-noise ratio.[2]

Temperature: Room temperature.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: Approximately 250 ppm.[2]

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[2]

Data Processing: Process the acquired data with appropriate line broadening (e.g., 0.3 Hz

for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.

[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of 0.1% formic acid is

recommended to promote protonation.

Acquisition Parameters (ESI-MS):
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Ionization Mode: Positive ion mode to observe [M+H]⁺.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-300).[2]

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close

attention to the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and

characteristic fragmentation patterns.[2]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, preferably with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.[2] Ensure good contact by applying gentle pressure.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Background: Record a background spectrum of the clean, empty ATR crystal before

sample analysis.[2]

Data Analysis: The final spectrum is typically presented in terms of transmittance or

absorbance. Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

1-Chloro-4-methoxyisoquinoline structure.
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Spectroscopic Characterization of 1-Chloro-4-methoxyisoquinoline

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation
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Spectroscopic Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1358401?utm_src=pdf-body-img
https://www.benchchem.com/product/b1358401?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Page loading... [guidechem.com]

2. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1-Chloro-4-
methoxyisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358401#spectroscopic-data-nmr-ir-ms-of-1-chloro-
4-methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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